Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine derivative. It is often used as a reference compound in methotrexate purity analysis and has applications in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- typically involves the reaction of 2,4-diamino-6-pteridinylmethylamine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid and pteridine, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the analysis of methotrexate purity.
Biology: Plays a role in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antitumor properties and as an impurity in methotrexate preparations.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound inhibits the activity of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, thereby disrupting DNA synthesis and cell division. This mechanism is similar to that of methotrexate, making it useful in cancer research and treatment .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antitumor agent with a similar mechanism of action.
Aminopterin: Another folate antagonist used in cancer treatment.
4-[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic acid: A compound with similar structural features and applications
Uniqueness
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- is unique due to its specific structure, which allows for targeted interactions with enzymes involved in folate metabolism. Its use as a reference compound in methotrexate purity analysis and its potential antitumor properties further highlight its significance in scientific research and industrial applications .
Properties
CAS No. |
33047-42-6 |
---|---|
Molecular Formula |
C15H14N6O2 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H14N6O2/c16-12-11-13(21-15(17)20-12)18-7-10(19-11)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,7H,3,6H2,(H,22,23)(H4,16,17,18,20,21) |
InChI Key |
OGCCOOXWFKNFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.